molecular formula C11H16ClN B13614037 (2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride

(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride

Cat. No.: B13614037
M. Wt: 197.70 g/mol
InChI Key: ASPBFAZIRKFWLN-ROLPUNSJSA-N
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Description

(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methyl group at the second position and a phenyl group at the fifth position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-phenylalanine.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with different functional groups.

Scientific Research Applications

(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-dimethylpyrrolidine hydrochloride
  • (2S,5S)-2-methyl-5-phenylpyrrolidine
  • (2S,5S)-2-methyl-5-(4-methylphenyl)pyrrolidine hydrochloride

Uniqueness

(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(2S,5S)-2-methyl-5-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-7-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m0./s1

InChI Key

ASPBFAZIRKFWLN-ROLPUNSJSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl

Canonical SMILES

CC1CCC(N1)C2=CC=CC=C2.Cl

Origin of Product

United States

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